molecular formula C19H29N3O B374677 N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide

N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide

Cat. No.: B374677
M. Wt: 315.5g/mol
InChI Key: HRDQRVASYNPKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is a synthetic organic compound that features a cyclopentylphenyl group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide typically involves the following steps:

    Formation of the cyclopentylphenyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where cyclopentanone reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the piperazine ring: The cyclopentylphenyl intermediate is then reacted with 4-methylpiperazine under nucleophilic substitution conditions.

    Formation of the final amide: The resulting intermediate is then coupled with a suitable carboxylic acid derivative, such as a carboxylic acid chloride, to form the final amide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or amides.

Scientific Research Applications

N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide involves its interaction with specific molecular targets in the body. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyclohexylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
  • N-(4-cyclopropylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
  • N-(4-cyclobutylphenyl)-3-(4-methylpiperazin-1-yl)propanamide

Uniqueness

N-(4-cyclopentylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is unique due to the presence of the cyclopentyl group, which can influence its chemical properties and biological activity. This structural feature can affect the compound’s binding affinity, selectivity, and overall pharmacokinetic profile.

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5g/mol

IUPAC Name

N-(4-cyclopentylphenyl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C19H29N3O/c1-21-12-14-22(15-13-21)11-10-19(23)20-18-8-6-17(7-9-18)16-4-2-3-5-16/h6-9,16H,2-5,10-15H2,1H3,(H,20,23)

InChI Key

HRDQRVASYNPKCY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C3CCCC3

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)C3CCCC3

Origin of Product

United States

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